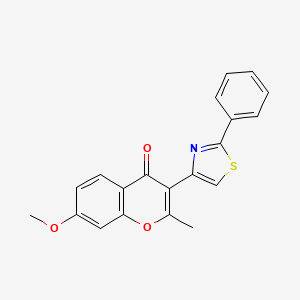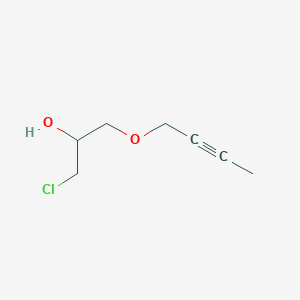
2-Propanol, 1-(2-butynyloxy)-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(2-butynyloxy)-3-chloro- is an organic compound with a unique structure that combines a propanol backbone with a butynyloxy and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-butynyloxy)-3-chloro- typically involves the reaction of 2-propanol with 2-butyn-1-ol and a chlorinating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Common industrial methods include the use of advanced reactors and separation techniques to optimize the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(2-butynyloxy)-3-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Propanol, 1-(2-butynyloxy)-3-chloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propanol, 1-(2-butynyloxy)-3-chloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(2-butynyloxy)-3-bromo-: Similar structure but with a bromo substituent instead of chloro.
2-Propanol, 1-(2-butynyloxy)-3-fluoro-: Similar structure but with a fluoro substituent instead of chloro.
Uniqueness
2-Propanol, 1-(2-butynyloxy)-3-chloro- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
42468-66-6 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
1-but-2-ynoxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H11ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,4-6H2,1H3 |
InChI Key |
FICOWEDDVFGKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


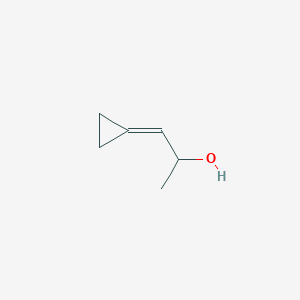
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
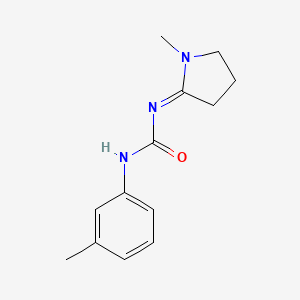

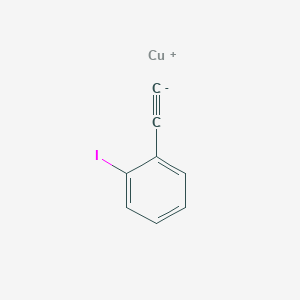
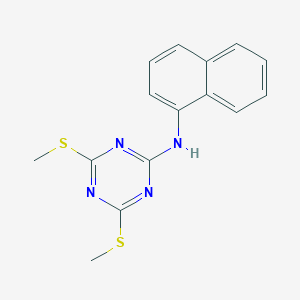
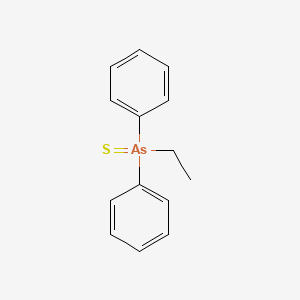
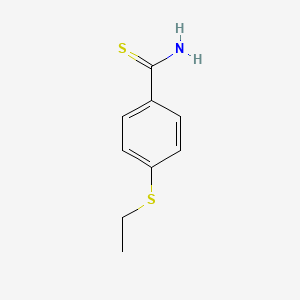
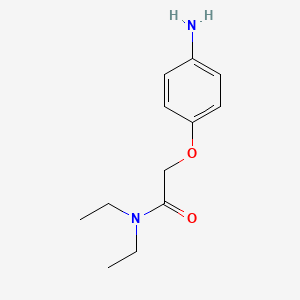
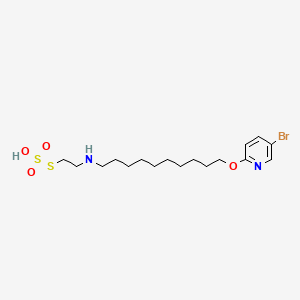

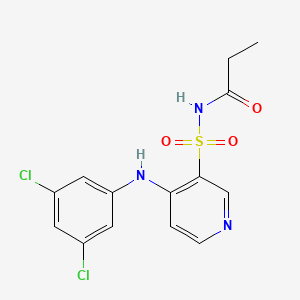
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
